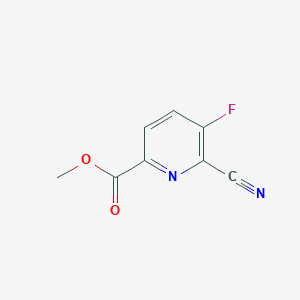

Methyl 6-cyano-5-fluoropicolinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

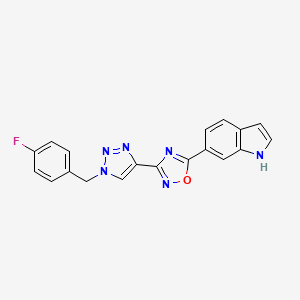

“Methyl 6-cyano-5-fluoropicolinate” is a chemical compound with the IUPAC name “methyl 6-cyano-5-fluoropyridine-2-carboxylate”. It has a molecular weight of 180.14 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “Methyl 6-cyano-5-fluoropicolinate” is1S/C8H5FN2O2/c1-13-8(12)6-3-2-5(9)7(4-10)11-6/h2-3H,1H3 . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

“Methyl 6-cyano-5-fluoropicolinate” is a powder that is stored at room temperature .科学的研究の応用

Organic Synthesis

“Methyl 6-cyano-5-fluoropicolinate” plays a significant role in organic synthesis . It is used in the functionalization of unsaturated bonds with simultaneous addition of trifluoromethyl group along with other substituents . This method is currently one of the most attractive methods undergoing wide-ranging development .

Halogen Exchange (Halex) Reaction

This compound is used in the halogen exchange (Halex) reaction of tetrachloropicolinonitrile to give a mixture of chloro fluoropicolinonitriles .

Herbicide Synthesis

“Methyl 6-cyano-5-fluoropicolinate” is used in the synthesis of 6-aryl-5-fluoropicolinate herbicides . The introduction of the aryl substituent is accomplished by initial conversion of the 6-fluoro substituent to 6-bromo using HBr in acetic acid followed by Pd-catalyzed Suzuki−Miyaura cross-coupling .

Regioselective Reaction

The compound reacts with NH3 regioselectively at the 4-position . This regioselectivity of the Halex reaction of tetrachloropicolinonitrile was studied computationally using a modified G3MP2B3 * ab initio method .

Recycle of Byproduct

The main byproduct, tetrafluoropicolinonitrile, can be recycled by two routes . The reverse Halex reaction of tetrafluoropicolinonitrile using LiCl in DMSO gives a mixture of chlorofluoro products . In addition, scrambling of halogens between tetrafluoropicolinonitrile and tetrachloropicolinonitrile using catalytic n-Bu4PCl gives a mixture of chlorofluoropicolinonitriles that could be resubjected to Halex conditions to give additional 4,5,6-trifluoro-3-chloropicolinonitrile .

Sustainable Technologies

The compound is used in sustainable technologies that increase crop yields and lower environmental impact . New herbicides should be designed to be effective at low use rates, have favorable environmental and toxicological profiles, and provide novel modes of action for managing resistance .

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

将来の方向性

While specific future directions for “Methyl 6-cyano-5-fluoropicolinate” are not mentioned in the available resources, cyano compounds in general are of significant interest in the field of synthetic chemistry. They are extensively used as active layers of solar cells and light-emitting diodes, as well as materials with high second- and third-order nonlinearities . The introduction of the cyano group on a bioactive molecule or another functional molecule can alter its properties .

特性

IUPAC Name |

methyl 6-cyano-5-fluoropyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c1-13-8(12)6-3-2-5(9)7(4-10)11-6/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATGCXBMBKQADH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-cyano-5-fluoropicolinate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide](/img/structure/B2497754.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2497758.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2497762.png)

![N-(3-(dimethylamino)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2497768.png)

![N-[5-Methyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2497774.png)

![2-(2-Methoxyphenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2497775.png)

![2-(4-nitrophenyl)-N'-((E)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)propanohydrazide](/img/structure/B2497776.png)